molecular formula C21H21N3O5S2 B2773514 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477547-45-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2773514
CAS No.: 477547-45-8
M. Wt: 459.54
InChI Key: NHZAGKUMRAYSSW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiazole ring, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Thiazole ring synthesis: This step often involves the condensation of α-haloketones with thiourea.

    Coupling reactions: The benzo[d][1,3]dioxole and thiazole intermediates are then coupled using suitable coupling agents like EDCI or DCC.

    Introduction of the diethylsulfamoyl group: This is typically done through sulfonation reactions using diethylamine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the thiazole ring or the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic agent for diseases where enzyme inhibition is beneficial.

    Industry: Used in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the diethylsulfamoyl group.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Has a dimethylsulfamoyl group instead of diethyl.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide: Contains a carbamoyl group instead of sulfonamide.

Uniqueness

The presence of the diethylsulfamoyl group in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide may confer unique properties such as increased lipophilicity, altered binding affinity, and enhanced stability compared to similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZAGKUMRAYSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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